Phenyltris(butanoxime)silane (CAS 34036-80-1): A Technical Guide for Advanced Material Applications
Phenyltris(butanoxime)silane (CAS 34036-80-1): A Technical Guide for Advanced Material Applications
This technical guide provides an in-depth analysis of Phenyltris(butanoxime)silane, a key organosilicon compound utilized in the formulation of high-performance materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its chemical properties, synthesis, mechanisms of action, and applications, with a focus on its role as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants.
Core Molecular and Physical Properties
Phenyltris(butanoxime)silane, also known by synonyms such as Phenyltris(methylethylketoximino)silane (PTMOS), is an organosilicon compound characterized by a central silicon atom bonded to a phenyl group and three 2-butanone oxime groups. This unique structure imparts a combination of thermal stability, reactivity, and compatibility with organic polymers, making it a valuable component in various material formulations.[1][2]
The key physical and chemical properties of Phenyltris(butanoxime)silane are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 34036-80-1 | [3] |
| Molecular Formula | C₁₈H₂₉N₃O₃Si | [2] |
| Molecular Weight | 363.53 g/mol | [3] |
| Appearance | Colorless or yellowish transparent liquid | [3] |
| Density | 0.995 g/cm³ at 25°C | [3] |
| Boiling Point | 140-160 °C | [3] |
| Flash Point | 90 °C | [3] |
| Melting Point | < 0 °C | [3] |
| Refractive Index | 1.495 at 20°C | [3] |
| Solubility | Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[4] |
Synthesis of Phenyltris(butanoxime)silane
The synthesis of Phenyltris(butanoxime)silane is typically achieved through the reaction of phenyltrichlorosilane with 2-butanone oxime in the presence of a base.[5] This reaction is conducted under anhydrous conditions to prevent premature hydrolysis of the reactants and products.[5] The base, often an amine, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
Figure 1: General synthesis scheme for Phenyltris(butanoxime)silane.
Mechanism of Action in Silicone Sealants
The primary application of Phenyltris(butanoxime)silane is as a crosslinking agent in one-part, neutral-cure RTV silicone sealants.[6][7] The curing process is initiated by exposure to atmospheric moisture, which leads to the formation of a durable and flexible silicone network.[6]
The mechanism can be broken down into two key stages:
-
Hydrolysis: The three butanoxime groups on the silane molecule are hydrolyzed by atmospheric water, releasing 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO) and forming reactive silanol (Si-OH) groups.[6]
-
Condensation: These newly formed silanol groups then undergo condensation reactions with the terminal silanol groups of the silicone polymers and with each other. This process forms stable siloxane (Si-O-Si) bonds, creating a crosslinked, three-dimensional network.[6][8]
Figure 2: Simplified workflow of the moisture-curing process.
The phenyl group attached to the silicon atom enhances the thermal stability and chemical resistance of the resulting silicone elastomer.[3] Furthermore, the use of Phenyltris(butanoxime)silane in sealant formulations can lead to improved tear resistance and heat resistance of the final product.[9] It also allows for the development of low-modulus sealants with high movement capability, which is crucial for applications in construction and automotive industries where flexibility is required.[7][9]
Spectroscopic Characterization
A comprehensive search of publicly available scientific literature and databases did not yield specific spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, FTIR, Mass Spectrometry) for Phenyltris(butanoxime)silane. While these techniques are mentioned as being critical for reaction monitoring and product characterization, the actual spectra and corresponding chemical shifts are not published.[5] This information is likely held as proprietary by manufacturers. For researchers synthesizing this compound, standard characterization techniques for organosilicon compounds would be necessary to confirm its structure and purity.
Toxicological Profile and Safety Considerations
The toxicological profile of Phenyltris(butanoxime)silane is significantly influenced by its hydrolysis product, 2-butanone oxime (MEKO).[1] Based on available data, the compound presents the following hazards:
-
Skin Sensitization: It is classified as a skin sensitizer and may cause an allergic skin reaction.[4]
-
Eye Irritation: Direct contact can cause serious eye damage.[10]
-
Acute Toxicity: It is considered harmful if swallowed.[10]
-
Systemic Effects: Repeated exposure may cause damage to organs, particularly the blood system, and can have narcotic effects.[1][4]
A study on various oxime silanes indicated that trifunctional oxime silanes containing a single phenyl group did not cause the testicular toxicity observed in some other difunctional oxime silanes.[11]
Recommended Handling and Safety Precautions:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and appropriate respiratory protection should be worn.[5]
-
Storage: Store in a cool, dry place in tightly sealed containers, away from moisture and incompatible materials such as strong oxidizing agents.[10]
Broader Research and Application Potential
While the primary industrial application of Phenyltris(butanoxime)silane is in silicone sealants, its unique chemical structure suggests potential for broader research applications.[5] These may include:
-
Precursor for Novel Organosilicon Compounds: It can serve as a starting material for the synthesis of other functionalized silanes through substitution reactions of the butanoxime groups.[5]
-
Development of Advanced Materials: Its role in forming stable, thermally resistant networks could be explored in the development of novel coatings, adhesives, and composite materials.[2][5]
-
Biomaterials and Drug Delivery: Although specific studies are lacking, there is general interest in the use of organosilicon compounds in the development of new biomaterials and as components in drug delivery systems.[5]
Further research is required to fully elucidate the potential of Phenyltris(butanoxime)silane in these and other advanced applications.
References
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Australian Government Department of Health. (2025, June 26). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Understanding Moisture-Curing Silicone Polymers with MOS. Retrieved from [Link]
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AZoM. (2012, September 7). A Guide to Silane Solutions: Adhesives and Sealants. Retrieved from [Link]
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CAMEO. (2022, November 20). Oxime silicone. Retrieved from [Link]
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Comyn, J., & Thevaranjan, T. R. (2025, August 6). Kinetics of cure, crosslink density and adhesion of water-reactive alkoxysilicone sealants. International Journal of Adhesion and Adhesives. Retrieved from [Link]
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Power Chemical Corporation. (2009, June 9). Silanes for Adhesives and Sealants. Retrieved from [Link]
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Buhl, M., & van Wüllen, C. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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Gelest, Inc. (2015, February 20). PHENYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95. Retrieved from [Link]
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University of Ottawa. (n.d.). ( 29 Si) Silicon NMR. Retrieved from [Link]
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